molecular formula C11H15N3S2 B2717834 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine CAS No. 433701-69-0

5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2717834
CAS No.: 433701-69-0
M. Wt: 253.38
InChI Key: RLMSXADPWFACKT-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine is a versatile chemical compound with a unique structure that combines a thieno[2,3-d]pyrimidine core with a propan-2-ylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-d]pyrimidine ring system.

    Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the thieno[2,3-d]pyrimidine intermediate.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

Scientific Research Applications

5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, with unique properties.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its precise mode of action and optimizing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylsulfanyl-acetic acid
  • 5,6-Dimethylthieno[2,3-d]pyrimidin-4-ylthio-acetic acid
  • 4,6-Dimethyl-2-oxo-2,3-dihydro-1H-indol-3-yl-acetic acid

Uniqueness

Compared to similar compounds, 5,6-Dimethyl-2-(propan-2-ylsulfanyl)thieno[2,3-d]pyrimidin-4-amine stands out due to its unique combination of a thieno[2,3-d]pyrimidine core and a propan-2-ylsulfanyl group.

Properties

IUPAC Name

5,6-dimethyl-2-propan-2-ylsulfanylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S2/c1-5(2)15-11-13-9(12)8-6(3)7(4)16-10(8)14-11/h5H,1-4H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMSXADPWFACKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N)SC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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